molecular formula C9H7BrF2O B8064844 4-Bromo-1-difluoromethoxy-2-vinyl-benzene

4-Bromo-1-difluoromethoxy-2-vinyl-benzene

Cat. No.: B8064844
M. Wt: 249.05 g/mol
InChI Key: ZLWVIWIVPXUONF-UHFFFAOYSA-N
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Description

4-Bromo-1-difluoromethoxy-2-vinyl-benzene is a substituted benzene derivative featuring a bromine atom at the para position (C4), a difluoromethoxy group (-OCF₂H) at the ortho position (C1), and a vinyl group (-CH=CH₂) at the meta position (C2).

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-2-6-5-7(10)3-4-8(6)13-9(11)12/h2-5,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWVIWIVPXUONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene typically involves multiple steps, starting with the bromination of benzene to introduce the bromine atom

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-difluoromethoxy-2-vinyl-benzene can undergo various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The vinyl group can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives

  • Reduction: Derivatives lacking the bromine atom

  • Substitution: Compounds with new functional groups introduced at the vinyl position

Scientific Research Applications

4-Bromo-1-difluoromethoxy-2-vinyl-benzene has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-1-difluoromethoxy-2-vinyl-benzene with key analogs, highlighting differences in substituents, properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Safety Considerations
4-Bromo-1-difluoromethoxy-2-vinyl-benzene Br (C4), -OCF₂H (C1), -CH=CH₂ (C2) Not Available C₉H₆BrF₂O ~257.05 Pharmaceutical intermediates, polymers Potential toxicity; requires PPE
4-Bromo-1-difluoromethoxy-2-methyl-benzene Br (C4), -OCF₂H (C1), -CH₃ (C2) Not Provided C₈H₆BrF₂O 233.04 Drug synthesis Skin/eye irritant; avoid inhalation
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (C4), -F (C2), -OCF₃ (C1) 105529-58-6 C₇H₃BrF₄O 267.00 Fluorinated material synthesis Corrosive; use fume hood
1-Bromo-2-(difluoromethyl)-4-methoxybenzene Br (C1), -CF₂H (C2), -OCH₃ (C4) 1214329-81-3 C₈H₇BrF₂O 237.04 Pharmaceutical intermediates Harmful if swallowed
4-Bromo-1-fluoro-2-methoxybenzene Br (C4), -F (C1), -OCH₃ (C2) 2357-52-0 C₇H₆BrFO 205.02 Organic electronics Irritant; handle with gloves

Key Differences:

Difluoromethoxy (-OCF₂H) vs. trifluoromethoxy (-OCF₃): The latter is more electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions .

Physical Properties :

  • The vinyl group increases molecular weight compared to methyl analogs (e.g., 257.05 vs. 233.04 g/mol).
  • Halogenated analogs (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) exhibit higher density and boiling points due to increased halogen content .

Applications :

  • Compounds with difluoromethoxy groups are prioritized in medicinal chemistry for metabolic stability .
  • Trifluoromethoxy derivatives are more common in materials science due to enhanced thermal stability .

Biological Activity

4-Bromo-1-difluoromethoxy-2-vinyl-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis processes, and relevant case studies.

Chemical Structure and Properties

4-Bromo-1-difluoromethoxy-2-vinyl-benzene features a bromine atom and a difluoromethoxy group attached to a vinyl-substituted benzene ring. The presence of these functional groups suggests potential reactivity and biological interactions, making it a candidate for further investigation in pharmacological studies.

Biological Activity

The biological activity of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene has been characterized through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains. A study highlighted that certain difluoromethyl ethers demonstrated antibacterial activity against pathogens such as Xanthomonas oryzae and Pectobacterium carotovorum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget PathogenMIC (μmol/L)
4-Allylbenzene-1,2-diolXanthomonas oryzae333.75
Pectobacterium carotovorum500
4-Bromo-1-difluoromethoxy-2-vinyl-benzeneXanthomonas campestrisTBD

Anticancer Activity

The anticancer potential of compounds with similar structures has been documented in various studies. For example, some fluorinated aromatic compounds have shown selective cytotoxicity towards cancer cell lines, suggesting that the difluoromethoxy and bromine substituents may enhance their efficacy through specific interactions with cellular targets .

Case Study:
In a study involving structurally related compounds, researchers found that the introduction of halogen atoms significantly improved the selectivity and potency against certain cancer cell lines. This suggests that 4-Bromo-1-difluoromethoxy-2-vinyl-benzene may also possess similar properties worth exploring further.

The mechanisms by which 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exerts its biological effects are likely multifaceted. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis. In anticancer contexts, it could interfere with cellular signaling pathways or induce apoptosis in malignant cells.

Synthesis and Derivatives

The synthesis of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene can be achieved through various organic reactions, including electrophilic substitution reactions where bromine and difluoromethoxy groups are introduced onto the aromatic ring. The compound serves as a precursor for synthesizing more complex bioactive molecules.

Table 2: Synthesis Overview

Reaction TypeReagentsConditions
Electrophilic SubstitutionBromine, Difluoromethyl etherReflux in organic solvent
ReductionHydrogen gas + catalystAmbient conditions
CouplingVinyl halidesBase-catalyzed

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